N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide
Description
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its benzyl group attached to a benzamide core, which is further substituted with a dimethylsulfamoyl group and a methoxy group.
Properties
IUPAC Name |
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)14-9-10-16(23-3)15(11-14)17(20)18-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEMKMSMGGQGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of reagents such as sodium hydride, dimethylformamide (DMF), and benzyl chloride . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a ligand for certain biological receptors, making it useful in biochemical studies.
Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s benzyl group and dimethylsulfamoyl group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
N-benzyl-5-(dimethylsulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-5-bromopicolinamide: This compound has a bromine atom instead of a methoxy group, leading to different chemical properties and applications.
N-benzyl-5-(dimethylsulfamoyl)-1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxamide: This compound contains an indole ring, which imparts unique biological activities.
N-benzyl-5-methoxytryptamines: These compounds have a tryptamine core and are known for their serotonergic activity.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
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